molecular formula C9H12ClNO B175530 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride CAS No. 102879-34-5

1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride

Cat. No.: B175530
CAS No.: 102879-34-5
M. Wt: 185.65 g/mol
InChI Key: SKWAFWMMBSUSIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride is a derivative of the tetrahydroisoquinoline class of compounds. These compounds are known for their diverse biological activities and are found in various natural products. The tetrahydroisoquinoline scaffold is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurodegenerative disorders and infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction generates 3,4-dihydroisoquinoline derivatives, which can then be further functionalized to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride is unique due to its specific hydroxyl group at the 5-position, which imparts distinct chemical and biological properties. This functional group allows for unique interactions with biological targets and enables specific synthetic transformations .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c11-9-3-1-2-7-6-10-5-4-8(7)9;/h1-3,10-11H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWAFWMMBSUSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553062
Record name 1,2,3,4-Tetrahydroisoquinolin-5-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102879-34-5
Record name 5-Isoquinolinol, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102879-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroisoquinolin-5-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.